molecular formula C21H13NO8 B13702532 2,6-Di(2',5'-dicarboxylphenyl)pyridine

2,6-Di(2',5'-dicarboxylphenyl)pyridine

Cat. No.: B13702532
M. Wt: 407.3 g/mol
InChI Key: ATFATVISUIEMEN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenedicarboxylic acid, 2,2’-(2,6-pyridinediyl)bis- typically involves the reaction of 2,6-dibromopyridine with terephthalic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base like potassium carbonate. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process is optimized to increase yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality 1,4-Benzenedicarboxylic acid, 2,2’-(2,6-pyridinediyl)bis-.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenedicarboxylic acid, 2,2’-(2,6-pyridinediyl)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as nitric acid for nitration and bromine for halogenation are commonly employed.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Benzenedicarboxylic acid, 2,2’-(2,6-pyridinediyl)bis- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of high-performance materials, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 1,4-Benzenedicarboxylic acid, 2,2’-(2,6-pyridinediyl)bis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key bacterial enzymes, while its anticancer properties could involve the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Terephthalic acid: A simpler analog with two carboxylic acid groups attached to a benzene ring.

    2,6-Dibromopyridine: A precursor used in the synthesis of 1,4-Benzenedicarboxylic acid, 2,2’-(2,6-pyridinediyl)bis-.

    Pyridine-2,6-dicarboxylic acid: Another related compound with a pyridine ring and two carboxylic acid groups.

Uniqueness

1,4-Benzenedicarboxylic acid, 2,2’-(2,6-pyridinediyl)bis- is unique due to its combination of a pyridine ring with two benzenedicarboxylic acid groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

2,6-Di(2',5'-dicarboxylphenyl)pyridine is a complex organic compound notable for its unique structure, which includes a pyridine ring substituted with two 2',5'-dicarboxylphenyl groups. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities.

  • Molecular Formula : C21H13NO8
  • Molecular Weight : 407.3 g/mol
  • IUPAC Name : 2-[6-(2,5-dicarboxyphenyl)pyridin-2-yl]terephthalic acid

The presence of carboxyl groups enhances the compound's ability to form hydrogen bonds and participate in coordination chemistry, making it a valuable ligand in metal-organic frameworks.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors, leading to various biological effects such as antimicrobial and anticancer properties. For instance, its antimicrobial activity may involve the inhibition of key bacterial enzymes, while its anticancer effects could disrupt cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for different bacterial strains are as follows:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus4-16
Escherichia coli8
Pseudomonas aeruginosa16

These findings suggest that the compound can be a potential candidate for developing new antibacterial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has demonstrated anticancer activity in several studies. The compound's ability to induce apoptosis in cancer cells has been linked to its structural characteristics and interaction with cellular pathways involved in cancer progression. Notably, it has been effective against various cancer cell lines, showing IC50 values in the low micromolar range .

Case Studies

  • Study on Antimicrobial Properties :
    A study evaluated the effectiveness of this compound against multidrug-resistant strains of bacteria. The results indicated that the compound significantly inhibited bacterial growth at concentrations as low as 4 μg/mL for certain strains .
  • Anticancer Research :
    In vitro studies demonstrated that treatment with this compound led to a marked decrease in cell viability in several cancer cell lines. The mechanism was attributed to the induction of apoptosis and disruption of the cell cycle .

Properties

Molecular Formula

C21H13NO8

Molecular Weight

407.3 g/mol

IUPAC Name

2-[6-(2,5-dicarboxyphenyl)pyridin-2-yl]terephthalic acid

InChI

InChI=1S/C21H13NO8/c23-18(24)10-4-6-12(20(27)28)14(8-10)16-2-1-3-17(22-16)15-9-11(19(25)26)5-7-13(15)21(29)30/h1-9H,(H,23,24)(H,25,26)(H,27,28)(H,29,30)

InChI Key

ATFATVISUIEMEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C2=C(C=CC(=C2)C(=O)O)C(=O)O)C3=C(C=CC(=C3)C(=O)O)C(=O)O

Origin of Product

United States

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